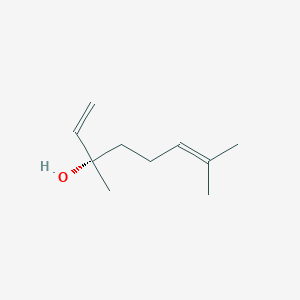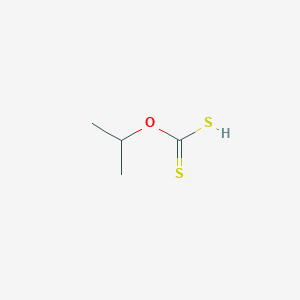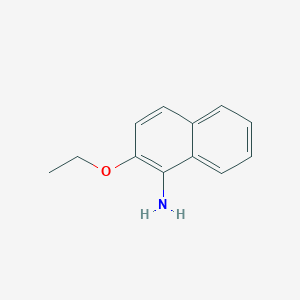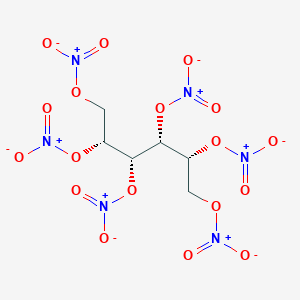
(+)-Linalool
Übersicht
Beschreibung
(R)-3, 7-Dimethyl-1, 6-octadien-3-ol, also known as (3S)-linalool or licareol, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (R)-3, 7-Dimethyl-1, 6-octadien-3-ol is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-3, 7-Dimethyl-1, 6-octadien-3-ol has been primarily detected in feces. Within the cell, (R)-3, 7-dimethyl-1, 6-octadien-3-ol is primarily located in the membrane (predicted from logP) and cytoplasm (R)-3, 7-Dimethyl-1, 6-octadien-3-ol is a sweet, floral, and lavender tasting compound that can be found in a number of food items such as spearmint, herbs and spices, sweet bay, and sweet marjoram. This makes (R)-3, 7-dimethyl-1, 6-octadien-3-ol a potential biomarker for the consumption of these food products.
(S)-linalool is the (S)-enantiomer of linalool. It is an enantiomer of a (R)-linalool.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
(+)-Linalool wurde auf seine antibakterielle Wirkung untersucht, die besonders stark gegen gramnegative Bakterien ist . Sein Wirkmechanismus beinhaltet die Störung mikrobieller Zellmembranen, was es zu einem Kandidaten für den Einsatz in Reinigungsmitteln und Desinfektionsmitteln macht.
Krebsforschung
Die Forschung zeigt, dass this compound durch oxidativen Stress Apoptose in Krebszellen induzieren kann, während normale Zellen geschützt werden . Diese zweifache Wirkung deutet auf ein Potenzial als Adjuvans in der Krebstherapie hin und bietet eine natürliche und sichere therapeutische Alternative.
Neuroprotektive Wirkungen
Studien haben gezeigt, dass this compound neuroprotektive Eigenschaften besitzt, darunter anxiolytische, antidepressive und Anti-Stress-Effekte . Diese Ergebnisse unterstützen seinen Einsatz bei der Entwicklung von Behandlungen für neurologische Erkrankungen.
Hepatoprotektive Aktivität
Die Verbindung hat eine hepatoprotektive Wirkung gezeigt, was darauf hindeutet, dass sie zur Entwicklung von Behandlungen für Lebererkrankungen verwendet werden kann . Seine entzündungshemmenden Eigenschaften werden angenommen, zu diesem Effekt beizutragen.
Nierenschutz
Nierenschutz wurde this compound zugeschrieben, was auf sein Potenzial bei der Entwicklung von Therapien für nierenbedingte Beschwerden hindeutet .
Lungen Gesundheit
Die Forschung legt nahe, dass this compound eine lungenschützende Wirkung hat, die bei der Behandlung von Atemwegserkrankungen von Vorteil sein könnte .
Nahrungserhaltung
Coriandrol, gewonnen aus Coriandrum sativum, wurde aufgrund seiner antimikrobiellen Eigenschaften in der Lebensmittelkonservierung verwendet . Es verlängert die Haltbarkeit von Lebensmittelprodukten, indem es das Wachstum von verderbenden Mikroorganismen hemmt.
Pharmakologische Anwendungen
This compound soll verschiedene pharmakologische Eigenschaften besitzen, darunter antidiabetische, antikonvulsive, antidepressive und hepatoprotektive Wirkungen . Diese Eigenschaften machen es zu einer vielversprechenden Alternative in der pharmazeutischen Industrie.
Eigenschaften
IUPAC Name |
(3S)-3,7-dimethylocta-1,6-dien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883319 | |
| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
187.00 to 199.00 °C. @ 760.00 mm Hg | |
| Record name | (R)-3,7-Dimethyl-1,6-octadien-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
126-90-9, 126-91-0 | |
| Record name | (S)-Linalool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Linalool | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINALOOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4VNO44C09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-3,7-Dimethyl-1,6-octadien-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)







